![molecular formula C30H34O12P2 B13106682 (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[268002,1103,8031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core pentacyclic structure, followed by the introduction of phosphonic acid groups. Key reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of phosphine compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme interactions and cellular processesAdditionally, its unique structure makes it a valuable tool in materials science for developing novel materials with specific properties .
Mechanism of Action
The mechanism of action of (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in disease treatment. The compound’s unique structure also allows it to interact with multiple targets, enhancing its efficacy .
Comparison with Similar Compounds
Compared to similar compounds, (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid stands out due to its complex pentacyclic structure and multiple phosphonic acid groups. Similar compounds include phosphonic acid derivatives and other pentacyclic molecules, such as methyl benzoate and sodium picosulfate related compounds . These compounds share some chemical properties but differ in their specific structures and functional groups, which influence their reactivity and applications.
Properties
Molecular Formula |
C30H34O12P2 |
|---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
(33-phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid |
InChI |
InChI=1S/C30H34O12P2/c31-43(32,33)23-3-5-25-21(19-23)1-7-27-29(25)30-26-6-4-24(44(34,35)36)20-22(26)2-8-28(30)42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-27/h1-8,19-20H,9-18H2,(H2,31,32,33)(H2,34,35,36) |
InChI Key |
JDHBTIYVBPIWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C(C3=C(C=C2)C=C(C=C3)P(=O)(O)O)C4=C(C=CC5=C4C=CC(=C5)P(=O)(O)O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
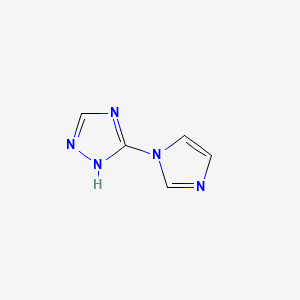
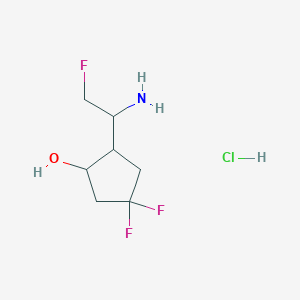
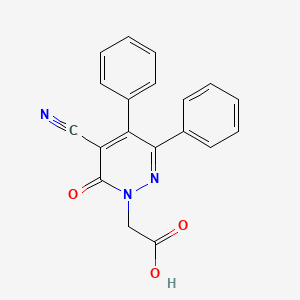
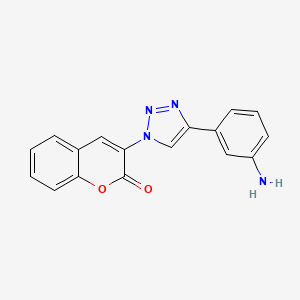
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
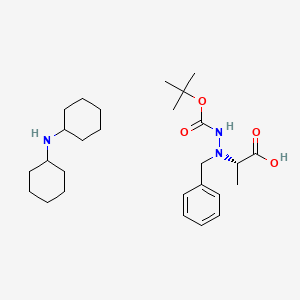
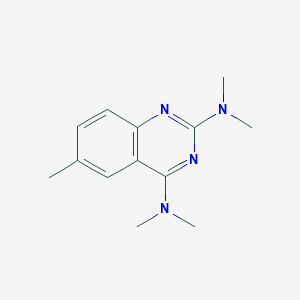

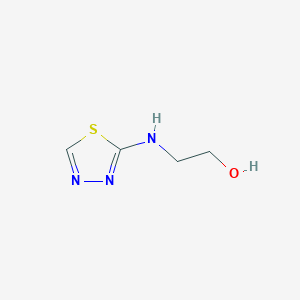
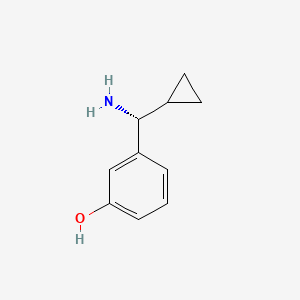
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)


